Lauroyl alanine

Descripción

Propiedades

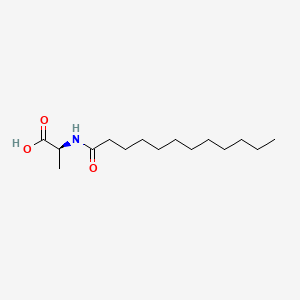

IUPAC Name |

(2S)-2-(dodecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTOHYBIBPDOKX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52558-74-4 | |

| Record name | Lauroyl alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAUROYL ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricacies of Self-Assembly: A Technical Guide to the Micellization of Lauroyl Alanine

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Micellization

Surfactant molecules, such as lauroyl alanine, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit a remarkable phenomenon known as self-assembly. At low concentrations, they exist as monomers. However, as the concentration increases and reaches a critical point—the Critical Micelle Concentration (CMC)—the hydrophobic tails spontaneously aggregate to minimize their contact with water, forming spherical structures called micelles. The hydrophilic head groups form the outer shell of the micelle, interacting favorably with the surrounding water molecules. This process is a dynamic equilibrium, crucial for the solubilization of poorly water-soluble drugs within the hydrophobic micellar core, a key application in drug delivery.

Below is a diagram illustrating the structure of a this compound molecule, highlighting its amphiphilic nature.

Caption: Molecular structure of this compound.

The process of micellization can be visualized as a transition from individual surfactant monomers to organized micellar structures as the concentration surpasses the CMC.

Caption: Monomer to micelle transition.

Quantitative Analysis of Micellization Behavior

Due to the limited availability of specific data for this compound, this section presents quantitative data for its close structural analog, sodium lauroyl sarcosinate (SLAS). These values provide a strong indication of the expected behavior of this compound under similar conditions.

Critical Micelle Concentration (CMC) and Degree of Counter-ion Dissociation (α)

The CMC is a fundamental parameter that defines the onset of micellization. The degree of counter-ion dissociation (α) provides insight into the ionization state of the micelles. The following table summarizes the CMC and α values for SLAS in aqueous solution at various temperatures.

| Temperature (K) | CMC (mmol·L⁻¹) | α |

| 288.15 | 13.6 | 0.56 |

| 298.15 | 13.9 | 0.58 |

| 308.15 | 14.2 | 0.61 |

| 318.15 | 14.7 | 0.61 |

Data sourced from a study on the aggregation behavior of sodium lauroyl sarcosine.

Thermodynamic Parameters of Micellization

The spontaneity and energetic favorability of micellization are described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

| Temperature (K) | ΔG°mic (kJ·mol⁻¹) | ΔH°mic (kJ·mol⁻¹) | ΔS°mic (J·mol⁻¹·K⁻¹) |

| 288.15 | -15.2 | -3.8 | 39.6 |

| 298.15 | -15.6 | -3.8 | 39.6 |

| 308.15 | -16.0 | -3.8 | 39.6 |

| 318.15 | -16.4 | -3.8 | 39.6 |

Data sourced from a study on the aggregation behavior of sodium lauroyl sarcosine.

The negative values of ΔG°mic indicate that the micellization process is spontaneous. The positive entropy change (ΔS°mic) is the primary driving force for micellization, a phenomenon attributed to the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails is disrupted upon micelle formation, leading to an overall increase in the entropy of the system.[1]

Experimental Protocols for Characterization

Accurate characterization of the self-assembly and micellization behavior of surfactants like this compound is essential. This section outlines the detailed methodologies for key experimental techniques.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Tensiometry is a widely used method to determine the CMC by measuring the surface tension of surfactant solutions at varying concentrations.

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the inflection point of the surface tension versus log(concentration) plot.

Workflow:

Caption: Tensiometry workflow for CMC determination.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

-

Surface Tension Measurement: For each concentration, measure the surface tension using a calibrated tensiometer at a constant temperature. Ensure the measuring probe (Wilhelmy plate or Du Noüy ring) is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions with different slopes. The point of intersection of the extrapolated linear portions corresponds to the CMC.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of particles, such as micelles, in a solution.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the scattered light intensity. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

Workflow:

Caption: DLS workflow for micelle size determination.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of this compound at a concentration above its CMC in a suitable buffer or deionized water.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean DLS cuvette to remove any dust particles or large aggregates that could interfere with the measurement.

-

Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate to the desired temperature.

-

Measurement: Set the measurement parameters, including the scattering angle, laser power, and measurement duration. The instrument will then record the fluctuations in scattered light intensity over time.

-

Data Analysis: The instrument's software will calculate the autocorrelation function of the scattered light intensity. From this, the diffusion coefficient (D) is determined. The hydrodynamic diameter (d_H) is then calculated using the Stokes-Einstein equation: d_H = (k_B * T) / (3 * π * η * D) where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Determination of Aggregation Number by Fluorescence Quenching

The aggregation number (Nagg) is the average number of surfactant molecules that form a single micelle. Steady-state fluorescence quenching is a common method for its determination.

Principle: This technique involves a fluorescent probe that is solubilized within the hydrophobic core of the micelles and a quencher molecule that also partitions into the micelles. The fluorescence of the probe is "quenched" (i.e., its intensity is reduced) when a quencher molecule is present in the same micelle. By measuring the decrease in fluorescence intensity as a function of the quencher concentration, the concentration of micelles can be determined, and subsequently, the aggregation number can be calculated.

Workflow:

Caption: Fluorescence quenching workflow for aggregation number determination.

Detailed Protocol:

-

Solution Preparation: Prepare a series of solutions of this compound at a concentration above its CMC. To each solution, add a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene).

-

Quencher Addition: To each of these solutions, add varying concentrations of a quencher molecule that preferentially partitions into the micelles.

-

Fluorescence Measurement: Measure the steady-state fluorescence intensity of the probe in each sample using a spectrofluorometer.

-

Data Analysis: According to the Poisson distribution model for quencher distribution among micelles, the relationship between fluorescence intensity and quencher concentration is given by: ln(I₀ / I) = [Q] / [Micelle] where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, [Q] is the total quencher concentration, and [Micelle] is the concentration of micelles.

-

Calculation: Plot ln(I₀ / I) versus [Q]. The slope of the resulting linear plot is equal to 1 / [Micelle]. The aggregation number (Nagg) can then be calculated using the following equation: Nagg = (Ctotal - CMC) / [Micelle] where Ctotal is the total surfactant concentration.[2]

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation.

Principle: ITC measures the heat absorbed or released when a concentrated surfactant solution is titrated into a dilute solution (or pure solvent). Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration in the cell approaches and exceeds the CMC, the heat change is dominated by the enthalpy of micellization (ΔHmic). The resulting titration curve can be analyzed to determine both the CMC and the enthalpy of micellization.

Workflow:

Caption: ITC workflow for thermodynamic parameter determination.

Detailed Protocol:

-

Instrument and Sample Preparation: Thoroughly clean and degas the ITC instrument, sample cell, and injection syringe. Prepare a concentrated solution of this compound (typically 10-20 times the expected CMC) and degas it. Fill the sample cell with deionized water or the corresponding buffer.

-

Titration: Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell while maintaining a constant temperature. The instrument records the heat flow required to maintain a zero temperature difference between the sample and reference cells.

-

Data Acquisition: The raw data consists of a series of heat flow peaks corresponding to each injection.

-

Data Analysis: Integrate the area under each peak to determine the heat change (ΔH) for each injection. Plot the cumulative heat change as a function of the total surfactant concentration in the cell. The resulting sigmoidal curve is then fitted to a suitable model (e.g., a pseudo-phase separation model) to extract the CMC and the enthalpy of micellization (ΔHmic). The Gibbs free energy of micellization (ΔGmic) can be calculated from the CMC, and the entropy of micellization (ΔSmic) can then be determined using the Gibbs-Helmholtz equation.[3][4]

Conclusion

The self-assembly and micellization of this compound are critical to its function as a surfactant in various applications, particularly in the pharmaceutical field for the formulation of poorly soluble drugs. While specific quantitative data for this compound remains a subject for further investigation, the analysis of its close structural analog, sodium lauroyl sarcosinate, provides a robust framework for understanding its behavior. The experimental protocols detailed in this guide offer a comprehensive approach to characterizing the micellization properties of this compound and similar amino acid-based surfactants. A thorough understanding of these properties is paramount for the rational design and optimization of advanced drug delivery systems.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Lauroyl Alanine Micelles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic properties of micelles formed by N-lauroyl-L-alanine (lauroyl alanine), an amino acid-based surfactant of significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility and mildness. Understanding the thermodynamics of micellization is crucial for optimizing formulations, predicting stability, and controlling the encapsulation and delivery of active pharmaceutical ingredients (APIs).

Core Thermodynamic Principles of Micellization

The spontaneous formation of micelles in an aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC), is an entropically driven process. The hydrophobic tails of the surfactant molecules are shielded from water, leading to a significant increase in the entropy of the overall system. The key thermodynamic parameters governing this process are:

-

Critical Micelle Concentration (CMC): The minimum concentration of a surfactant at which micelle formation begins. It is a critical parameter for determining the efficiency of a surfactant.

-

Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of micelle formation. A negative ΔG°mic signifies a spontaneous process.

-

Enthalpy of Micellization (ΔH°mic): Represents the heat change associated with the formation of micelles. It can be endothermic or exothermic depending on the surfactant and temperature.

-

Entropy of Micellization (ΔS°mic): The change in the degree of randomness of the system upon micellization. It is typically the primary driving force for the self-assembly of surfactant molecules in aqueous solutions.

These parameters are related by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Quantitative Thermodynamic Data

Direct and comprehensive thermodynamic data for sodium N-lauroyl-L-alaninate is not extensively available in publicly accessible literature. However, data for the closely related N-acyl amino acid surfactant, sodium N-lauroyl sarcosinate (SLS), provides valuable insights into the expected behavior of this compound micelles. The primary structural difference is the presence of a methyl group on the nitrogen atom of the headgroup in sarcosinate compared to a hydrogen atom in alaninate.

Table 1: Thermodynamic Parameters of Micellization for Sodium Lauroyl Sarcosinate (SLS) in Aqueous Solution

| Temperature (K) | CMC (mmol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| 293.15 | 13.6 | -32.66 ± 0.28 | - | - |

| 303.15 | 14.2 | -34.67 ± 0.36 | - | - |

| 308.15 | 14.2 | -35.81 ± 0.45 | - | - |

| 313.15 | 14.7 | - | - | - |

Data adapted from a study on the effect of procaine hydrochloride on SLS micellization; the values presented are for SLS in water.[1]

Note: The enthalpy and entropy values were not explicitly provided in a directly comparable format in the cited source. However, it was noted that the micellization of SLS is an entropy-driven process. The temperature dependence of the CMC for SLS shows a minimum around 303.15 K, which is characteristic of ionic surfactants.[1]

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of this compound micelles requires precise experimental techniques. The following are detailed protocols for the most common methods.

Determination of Critical Micelle Concentration (CMC)

3.1.1. Conductivity Measurement

This method is suitable for ionic surfactants like sodium lauroyl alaninate. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration decreases due to the lower mobility of the larger micelles compared to the free monomers.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of sodium N-lauroyl-L-alaninate (e.g., 50 mM) in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 298.15 K).

-

Titration:

-

Place a known volume of deionized water in the conductivity cell and measure its conductivity.

-

Make successive additions of small, known volumes of the stock surfactant solution into the cell.

-

After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate to the set temperature before recording the conductivity.

-

-

Data Analysis:

3.1.2. Surface Tension Measurement

The formation of micelles is accompanied by a change in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of solutions of sodium N-lauroyl-L-alaninate with varying concentrations in deionized water, spanning a range below and above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) with temperature control.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each prepared solution, ensuring the platinum ring or plate is thoroughly cleaned between measurements.

-

-

Data Analysis:

3.1.3. Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments. When micelles form, the hydrophobic probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of sodium N-lauroyl-L-alaninate solutions of varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent is evaporated.

-

-

Instrumentation: Use a fluorescence spectrophotometer with temperature control.

-

Measurement:

-

Excite the pyrene probe at an appropriate wavelength (e.g., 335 nm).

-

Record the emission spectra.

-

-

Data Analysis:

-

Monitor the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

-

A sigmoidal decrease in the I₁/I₃ ratio will be observed, and the inflection point of this curve corresponds to the CMC.[6]

-

Determination of Enthalpy, Entropy, and Gibbs Free Energy of Micellization

3.2.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of the enthalpy of micellization (ΔH°mic) and the CMC in a single experiment.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of sodium N-lauroyl-L-alaninate (well above the CMC) in a suitable buffer or deionized water. This will be the titrant in the syringe.

-

Fill the sample cell with the same buffer or deionized water.

-

Thoroughly degas both the titrant and the cell solution.

-

-

Instrumentation: Use an isothermal titration calorimeter. Set the experimental temperature.

-

Titration:

-

Inject small, sequential aliquots of the concentrated surfactant solution into the sample cell while stirring.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell.

-

The resulting isotherm will show a transition corresponding to the CMC. The enthalpy change of micellization (ΔH°mic) can be determined from the difference in the enthalpy values before and after the transition.[7][8]

-

3.2.2. Calculation of Thermodynamic Parameters from Temperature Dependence of CMC

By determining the CMC at different temperatures using one of the methods described above (e.g., conductivity), the standard Gibbs free energy, enthalpy, and entropy of micellization can be calculated using the following equations based on the phase separation model:

-

Gibbs Free Energy of Micellization (ΔG°mic): ΔG°mic = RT ln(CMC) (where R is the gas constant, T is the absolute temperature, and CMC is expressed as a mole fraction)

-

Enthalpy of Micellization (ΔH°mic): This can be obtained from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T: d(ln CMC)/d(1/T) = -ΔH°mic / R

-

Entropy of Micellization (ΔS°mic): ΔS°mic = (ΔH°mic - ΔG°mic) / T

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of this compound micelles.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. open.library.ubc.ca [open.library.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 8. zaguan.unizar.es [zaguan.unizar.es]

Spectroscopic Characterization of N-lauroyl-L-alanine: A Technical Guide

Introduction

N-lauroyl-L-alanine is an N-acyl amino acid, a class of molecules finding increasing application in the pharmaceutical, cosmetic, and material science industries. It is synthesized from the natural amino acid L-alanine and lauric acid, a saturated fatty acid. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize N-lauroyl-L-alanine: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the analytical methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-lauroyl-L-alanine. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and to establish the connectivity of the atoms within the molecule.

¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for N-lauroyl-L-alanine. These values are based on the analysis of similar N-acyl amino acids and the known chemical shifts of L-alanine and lauric acid moieties.

Table 1: ¹H NMR Spectroscopic Data for N-lauroyl-L-alanine (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | br s | 1H | -NH- (Amide proton) |

| ~4.3 - 4.5 | q | 1H | α-CH (Alanine) |

| ~2.2 - 2.3 | t | 2H | -CH₂-C=O (Lauric acid) |

| ~1.5 - 1.7 | m | 2H | -CH₂-CH₂-C=O (Lauric acid) |

| ~1.3 - 1.4 | d | 3H | -CH₃ (Alanine) |

| ~1.2 - 1.3 | br s | 16H | -(CH₂)₈- (Lauric acid) |

| ~0.8 - 0.9 | t | 3H | -CH₃ (Lauric acid) |

br s = broad singlet, q = quartet, t = triplet, m = multiplet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data for N-lauroyl-L-alanine (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 177 | -COOH (Carboxylic acid) |

| ~173 - 174 | -C=O (Amide) |

| ~49 - 51 | α-CH (Alanine) |

| ~36 - 38 | -CH₂-C=O (Lauric acid) |

| ~31 - 32 | -(CH₂)ₙ- |

| ~29 - 30 | -(CH₂)ₙ- |

| ~25 - 26 | -CH₂-CH₂-C=O (Lauric acid) |

| ~22 - 23 | -CH₂-CH₃ (Lauric acid) |

| ~18 - 19 | -CH₃ (Alanine) |

| ~14 | -CH₃ (Lauric acid) |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of N-lauroyl-L-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically several hundred to thousands of scans), depending on the sample concentration and instrument sensitivity.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. Integrate the ¹H NMR signals and pick the peaks in both ¹H and ¹³C spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of N-lauroyl-L-alanine and for quantitative analysis. A reversed-phase HPLC method is typically employed.

HPLC Data

Table 3: Typical HPLC Parameters for N-lauroyl-L-alanine Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | A time-dependent gradient from a higher polarity (more of mobile phase A) to a lower polarity (more of mobile phase B) is typically used. For example, starting with 90% A and decreasing to 10% A over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 210-220 nm (for the amide bond) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10-20 µL |

| Expected Retention Time | Highly dependent on the specific gradient and column, but expected to be in the mid-to-late region of the chromatogram due to the long alkyl chain. |

Experimental Protocol for HPLC Analysis

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Filter and degas the solvents to prevent pump and column issues.

-

Sample Preparation: Accurately weigh and dissolve a small amount of N-lauroyl-L-alanine in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Instrument Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

-

Set the detector wavelength and other instrument parameters as specified in Table 3.

-

-

Analysis: Inject the prepared sample solution and run the gradient program.

-

Data Analysis: Identify the peak corresponding to N-lauroyl-L-alanine based on its retention time. The purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of N-lauroyl-L-alanine and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

MS Data

Table 4: Mass Spectrometry Data for N-lauroyl-L-alanine

| Parameter | Value |

| Molecular Formula | C₁₅H₂₉NO₃[1] |

| Molecular Weight | 271.40 g/mol [1] |

| Exact Mass | 271.21474 Da |

| Expected Ion Adducts (Positive Mode) | [M+H]⁺: m/z 272.2220, [M+Na]⁺: m/z 294.2039, [M+K]⁺: m/z 310.1779 |

| Expected Ion Adducts (Negative Mode) | [M-H]⁻: m/z 270.2074, [M+Cl]⁻: m/z 306.1814 |

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of N-lauroyl-L-alanine (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to enhance ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through an LC-MS system.

-

MS Acquisition:

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to obtain a stable and strong signal.

-

Acquire the mass spectrum in the appropriate m/z range (e.g., 100-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

-

-

Data Analysis: Identify the molecular ion peaks corresponding to the expected adducts. For HRMS, the measured accurate mass can be used to confirm the elemental formula.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of N-lauroyl-L-alanine.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-lauroyl-L-alanine.

References

Enzymatic Synthesis of Lauroyl Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-lauroyl-L-alanine, a biocompatible surfactant with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods, providing high selectivity and milder reaction conditions. This document outlines the core principles of lipase-catalyzed N-acylation, detailed experimental protocols for synthesis and purification, analytical methods for characterization and quantification, and a summary of key reaction parameters.

Introduction

N-acyl amino acids, such as lauroyl alanine, are a class of anionic surfactants that exhibit excellent emulsifying, foaming, and dispersing properties, coupled with low toxicity and high biodegradability. The conventional chemical synthesis of these compounds often involves harsh reagents and conditions. In contrast, enzymatic synthesis using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has emerged as a sustainable and highly selective alternative. Lipases catalyze the acylation of the amino group of alanine with lauric acid or its esters. Immobilized lipases, such as Novozym® 435 from Candida antarctica, are particularly effective for this transformation, offering enhanced stability and reusability.[1] This guide details the methodology for the lipase-catalyzed synthesis of this compound, providing researchers with the necessary protocols and data for its efficient production and analysis.

Lipase-Catalyzed N-Acylation of Alanine

The enzymatic synthesis of this compound involves the formation of an amide bond between the amino group of L-alanine and the carboxyl group of lauric acid. The reaction is catalyzed by a lipase, which activates the carboxylic acid to facilitate the nucleophilic attack by the amino group of alanine.

Reaction Mechanism

The catalytic mechanism of lipase in the N-acylation of alanine follows a two-step process, often referred to as a Ping-Pong Bi-Bi mechanism.

-

Acylation: The lipase's active site serine residue attacks the carbonyl carbon of lauric acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a stable acyl-enzyme intermediate.

-

Nucleophilic Attack: The amino group of L-alanine then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.

-

Deacylation: The intermediate collapses, releasing N-lauroyl-L-alanine and regenerating the free enzyme.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of N-acyl amino acids is influenced by several factors, including the choice of lipase, substrate molar ratio, temperature, and reaction time. The following table summarizes optimized reaction conditions and corresponding yields for the synthesis of a structurally related compound, lauroyl-N-methyl glucamide, which serves as a valuable reference for the synthesis of this compound.[2]

| Parameter | Optimized Value | Lauric Acid Conversion (%) | Product Yield (%) | Reference |

| Lipase | Novozym® 435 | 64.5 | 96.5 | [2] |

| Enzyme Conc. | 8% (w/w of substrates) | 64.5 | 96.5 | [2] |

| Substrate Ratio | 1:1 (L-Alanine:Lauric Acid) | 64.5 | 96.5 | [2] |

| Temperature | 50-55 °C | 64.5 | 96.5 | [2] |

| Solvent | tert-amyl alcohol | 64.5 | 96.5 | [2] |

Detailed Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and analysis of this compound.

Materials and Equipment

-

Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)

-

Substrates: L-Alanine, Lauric Acid

-

Solvent: tert-Amyl alcohol (or other suitable organic solvent like 2-methyl-2-butanol)

-

Reagents for Analysis: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate, Phosphoric acid, Deionized water

-

Equipment:

-

Magnetic stirrer with heating

-

Reaction vessel (e.g., 100 mL round-bottom flask)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Synthesis of N-Lauroyl-L-Alanine

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve L-alanine (e.g., 10 mmol) and lauric acid (e.g., 10 mmol) in 50 mL of tert-amyl alcohol.

-

Enzyme Addition: Add Novozym® 435 (8% of the total substrate weight).

-

Reaction Conditions: Stir the mixture at 55 °C and 200 rpm. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by HPLC. A typical reaction time is 24-48 hours.

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with the solvent and reused.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-lauroyl-L-alanine.

Analytical Methods

This method is used for the quantification of this compound and to monitor the consumption of lauric acid.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid). A typical gradient could be from 30% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 215 nm.[3]

-

Sample Preparation: Dilute the reaction samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Use an external standard method with a calibration curve of pure N-lauroyl-L-alanine.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Mix a small amount of the dried product with KBr and press into a pellet.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks: Characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹), the carboxylic acid group (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹), and aliphatic C-H stretching around 2850-2950 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Record ¹H and ¹³C NMR spectra.

-

Expected Signals:

-

¹H NMR: Signals corresponding to the protons of the lauroyl chain (long aliphatic chain), the α-proton and methyl protons of the alanine moiety, and the amide proton.

-

¹³C NMR: Signals for the carbonyl carbons of the amide and carboxylic acid, and the carbons of the lauroyl chain and the alanine residue.

-

-

Experimental Workflow and Logic

The overall process for the enzymatic synthesis and analysis of this compound can be visualized as a sequential workflow.

Conclusion

The enzymatic synthesis of this compound using an immobilized lipase such as Novozym® 435 presents a highly efficient, selective, and environmentally friendly method for the production of this valuable biosurfactant. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize, purify, and characterize this compound. The optimization of reaction parameters, as indicated by studies on similar compounds, can lead to high conversion and yield. The analytical methods described ensure accurate monitoring and quality control of the final product. The adoption of such biocatalytic processes is crucial for the advancement of sustainable chemical manufacturing in the pharmaceutical and related industries.

References

Biocatalytic Synthesis of Lauroyl Alanine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocatalytic synthesis of N-lauroyl-L-alanine and its derivatives, compounds of significant interest in the pharmaceutical, cosmetic, and material science fields. This document details enzymatic synthesis strategies, presents quantitative data from key studies, and outlines detailed experimental protocols. Furthermore, it visualizes the mechanism of action of lauroyl alanine derivatives in drug delivery applications.

Introduction

N-lauroyl-L-alanine is an N-acyl amino acid, an amphiphilic molecule consisting of a hydrophobic lauroyl chain attached to the hydrophilic amino acid, alanine. This structure imparts surfactant-like properties, making it valuable in a range of applications. Biocatalytic synthesis, employing enzymes such as lipases and proteases, offers a green and sustainable alternative to traditional chemical methods, which often involve harsh conditions and hazardous reagents. The enzymatic approach provides high selectivity and efficiency under mild reaction conditions.

This compound and its derivatives are gaining attention in drug development for their ability to form self-assembling nanostructures, such as organogels. These structures can encapsulate therapeutic agents, offering a platform for controlled and sustained drug release.

Biocatalytic Synthesis of this compound and Derivatives

The primary biocatalytic route for synthesizing this compound is through the N-acylation of L-alanine with lauric acid or its esters, catalyzed by enzymes like lipases.

Key Enzymes and Reaction Principles

Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this synthesis. They catalyze the formation of an amide bond between the carboxyl group of lauric acid and the amino group of alanine. The reaction is a reversible process, and to drive the equilibrium towards synthesis, water, a byproduct of the reaction, is typically removed.

A general workflow for the enzymatic synthesis is depicted below:

Quantitative Data on Synthesis

The following tables summarize quantitative data from studies on the synthesis of this compound derivatives and related compounds.

Table 1: Enzymatic Synthesis of this compound Derivatives and Analogs

| Product | Enzyme | Substrates | Solvent | Temp. (°C) | Yield (%) | Conversion (%) | Reference |

| 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives | Candida antarctica lipase (Novozym® 435) | Lauric acid, Amino acid glyceryl ester derivatives | Solvent-free | Varied | 22-69 | - | [1] |

| Lauroyl-N-methyl glucamide | Candida antarctica lipase (Novozym 435®) | Lauric acid, N-methyl glucamine | tert-amyl alcohol | 50-55 | 96.5 | 64.5 (of lauric acid) | [2] |

Table 2: Chemical Synthesis of N-Lauroyl-L-Alanine for Comparison

| Product | Synthesis Method | Key Reagents | Yield (%) | Purity (%) | Reference |

| N-Lauroyl-L-alanine | Schotten-Baumann condensation | L-alanine, Lauroyl chloride, NaOH | 86.7 - 92.3 | >97 | [3] |

Experimental Protocols

Representative Protocol for Lipase-Catalyzed Synthesis of N-Lauroyl-L-Alanine

Materials:

-

L-Alanine

-

Lauric acid

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

-

Organic solvent (e.g., tert-butanol, 2-methyl-2-butanol)

-

Molecular sieves (3Å or 4Å, activated)

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve L-alanine (1 molar equivalent) and lauric acid (1-2 molar equivalents) in a suitable organic solvent (e.g., tert-butanol) to a desired concentration (e.g., 0.1-0.5 M).

-

Water Removal: Add activated molecular sieves (e.g., 10-20% w/v) to the reaction mixture to adsorb water produced during the reaction.

-

Enzyme Addition: Add the immobilized lipase (e.g., 5-10% w/w of substrates) to the reaction mixture.

-

Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 50-60 °C) with constant stirring for a specified duration (e.g., 24-72 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of reactants and the formation of the product.

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-lauroyl-L-alanine.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Application in Drug Delivery: A Mechanistic Overview

N-lauroyl-L-alanine and its derivatives, particularly those with longer acyl chains like N-stearoyl-L-alanine, are known to act as low-molecular-weight organogelators. This property is harnessed for the development of in situ forming drug delivery systems.

The mechanism involves the self-assembly of the this compound derivative molecules in a hydrophobic vehicle (e.g., a pharmaceutical-grade oil) to form a three-dimensional network. This network entraps the oil and the dissolved or dispersed drug, forming a stable gel. When injected, this formulation forms a depot from which the drug is slowly released over an extended period.

The following diagram illustrates the self-assembly process for drug encapsulation:

Conclusion

The biocatalytic synthesis of this compound and its derivatives presents a promising avenue for the sustainable production of these valuable compounds. While further research is needed to establish detailed and optimized protocols for the direct synthesis of N-lauroyl-L-alanine, the existing data on related compounds demonstrate the feasibility and high potential of enzymatic methods. The unique self-assembling properties of these molecules underscore their significance in advanced drug delivery applications, offering a platform for the development of novel therapeutic formulations. This guide serves as a foundational resource for researchers and professionals seeking to explore the synthesis and application of these versatile biomolecules.

References

- 1. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]

N-lauroyl-L-alanine: An In-Depth Technical Guide on its Biological Activity and Physiological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-lauroyl-L-alanine is an N-acylated amino acid, a class of lipid signaling molecules with emerging biological significance. While specific research on the direct biological activities and physiological roles of N-lauroyl-L-alanine is currently limited, this technical guide synthesizes information on the broader class of N-acyl amino acids and the constituent molecules, L-alanine and lauric acid, to extrapolate potential biological functions. This document outlines hypothetical mechanisms of action, proposes experimental protocols to investigate these activities, and presents potential signaling pathways. It is important to note that the quantitative data, experimental protocols, and signaling pathways described herein are largely extrapolated and intended to serve as a guide for future research into the specific effects of N-lauroyl-L-alanine.

Introduction

N-lauroyl-L-alanine is an amphiphilic molecule created by the amide linkage of lauric acid, a saturated 12-carbon fatty acid, and the amino acid L-alanine.[1][2] This structure places it within the family of N-acyl amino acids (NAAAs), which are endogenous signaling lipids.[2] NAAAs are increasingly recognized for their diverse physiological roles, including the regulation of inflammation, energy homeostasis, and neuronal activity.[2] While much of the research in this area has focused on N-acyl amides of ethanolamine (like anandamide) or other amino acids, the specific functions of N-lauroyl-L-alanine remain largely uninvestigated. Its applications to date have been predominantly in the cosmetics industry as a gentle surfactant and conditioning agent.[3][4]

This guide aims to provide a comprehensive overview of the potential biological activities and physiological roles of N-lauroyl-L-alanine based on the known functions of related molecules.

Potential Biological Activities

Based on the activities of other long-chain N-acyl amino acids and its constituent parts, N-lauroyl-L-alanine may exhibit a range of biological effects.

Anti-inflammatory Activity

Long-chain N-acyl amides are known to modulate inflammatory pathways.[2] It is plausible that N-lauroyl-L-alanine could exert anti-inflammatory effects through various mechanisms, such as the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades.

Metabolic Regulation

Both L-alanine and lauric acid are deeply involved in cellular metabolism. L-alanine is a key substrate in gluconeogenesis and protein synthesis, while lauric acid is a source of energy through beta-oxidation. N-lauroyl-L-alanine could potentially influence these pathways or act as a signaling molecule in metabolic regulation.

Antimicrobial Activity

A patent for the synthesis of N-lauroyl-L-alanine mentions its potential for bacteriostasis.[5] The amphiphilic nature of the molecule could allow it to interact with and disrupt bacterial cell membranes, similar to other amino acid-based surfactants.[6]

Quantitative Data Summary (Hypothetical)

As there is no publicly available quantitative data on the specific biological activities of N-lauroyl-L-alanine, the following table presents hypothetical values to guide future experimental design. These values are based on typical ranges observed for other bioactive lipid amides.

| Biological Activity | Assay Type | Target | Hypothetical IC50/EC50/MIC |

| Anti-inflammatory | FAAH Inhibition Assay | Fatty Acid Amide Hydrolase | 5 µM |

| COX-2 Inhibition Assay | Cyclooxygenase-2 | 15 µM | |

| LOX Inhibition Assay | Lipoxygenase | 10 µM | |

| Cytokine Release Assay | LPS-stimulated Macrophages | 25 µM (for inhibition of TNF-α) | |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 32 µg/mL |

| Broth Microdilution | Escherichia coli | 64 µg/mL | |

| Broth Microdilution | Candida albicans | 128 µg/mL | |

| Cytotoxicity | MTT Assay | HEK293 cells | > 100 µM |

Proposed Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways through which N-lauroyl-L-alanine might exert its biological effects. These are based on known pathways for related lipid molecules and inflammatory processes.

Figure 1: Potential anti-inflammatory mechanisms of N-lauroyl-L-alanine.

Figure 2: Hypothetical inhibition of the NF-κB pathway by N-lauroyl-L-alanine.

Detailed Experimental Protocols (Proposed)

The following are detailed, yet hypothetical, protocols for key experiments to elucidate the biological activity of N-lauroyl-L-alanine.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

-

Objective: To determine the inhibitory potential of N-lauroyl-L-alanine on FAAH activity.

-

Materials:

-

Recombinant human FAAH

-

FAAH substrate (e.g., N-arachidonoylethanolamine, [³H]-anandamide)

-

N-lauroyl-L-alanine

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of N-lauroyl-L-alanine in the assay buffer.

-

In a microplate, add recombinant FAAH to each well.

-

Add the different concentrations of N-lauroyl-L-alanine to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the FAAH substrate.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding activated charcoal to bind unreacted substrate).

-

Centrifuge the plate to pellet the charcoal.

-

Transfer the supernatant (containing the hydrolyzed product) to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of N-lauroyl-L-alanine and determine the IC50 value.

-

Figure 3: FAAH inhibition assay workflow.

Cytokine Release Assay in LPS-Stimulated Macrophages

-

Objective: To assess the effect of N-lauroyl-L-alanine on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

LPS from E. coli

-

N-lauroyl-L-alanine

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N-lauroyl-L-alanine for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the effect of N-lauroyl-L-alanine on cytokine release compared to the LPS-only control.

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of N-lauroyl-L-alanine that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

N-lauroyl-L-alanine

-

96-well microtiter plates

-

Resazurin or similar viability indicator (optional)

-

-

Procedure:

-

Prepare a stock solution of N-lauroyl-L-alanine and perform serial two-fold dilutions in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (or by adding a viability indicator).

-

Conclusion and Future Directions

N-lauroyl-L-alanine represents an understudied member of the growing family of N-acyl amino acids. Based on the known biological activities of related molecules, it holds potential as a modulator of inflammatory and metabolic processes, as well as a possible antimicrobial agent. The hypothetical frameworks and experimental protocols provided in this guide are intended to stimulate and direct future research to elucidate the specific biological functions and physiological roles of this intriguing molecule. Key future research should focus on:

-

In vivo studies: Investigating the effects of N-lauroyl-L-alanine in animal models of inflammation, metabolic disorders, and infection.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by N-lauroyl-L-alanine.

-

Structure-activity relationship studies: Synthesizing and testing analogs of N-lauroyl-L-alanine to optimize its potential therapeutic effects.

The exploration of N-lauroyl-L-alanine's biological activities could uncover new therapeutic avenues for a variety of diseases.

References

- 1. Lauroyl alanine | C15H29NO3 | CID 13854541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Lauroyl Alanine (HMDB0242026) [hmdb.ca]

- 3. Lauroyl beta-alanine | C15H29NO3 | CID 3262167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. marknature.com [marknature.com]

- 5. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]

- 6. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural and Thermal Stability of Solid L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and thermal stability of solid L-alanine, a fundamental amino acid with significant applications in the pharmaceutical and biotechnology industries. Understanding its solid-state properties is crucial for formulation development, manufacturing, and ensuring long-term product stability. This document synthesizes key findings from various experimental studies, presenting data in a structured format, detailing experimental methodologies, and illustrating core concepts through logical diagrams.

Structural Characterization of L-alanine

L-alanine in its solid state primarily exists as a zwitterion, forming a well-defined crystalline structure. The arrangement of these zwitterions is stabilized by a network of strong intermolecular hydrogen bonds.

Crystal Structure

At ambient temperature and pressure, L-alanine crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[1][2][3] The crystal structure is characterized by a three-dimensional network of N-H···O hydrogen bonds, which are crucial in defining its physical and chemical properties.[2][3] These hydrogen bonds link the molecules into puckered layers.[3]

Table 1: Crystallographic Data for L-alanine at Ambient Conditions

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P2₁2₁2₁ | [1][2] |

| a (Å) | 6.032 - 6.088 | [1][2] |

| b (Å) | 12.335 - 12.343 | [1][2] |

| c (Å) | 5.771 - 5.784 | [1][2] |

| Molecules per unit cell (Z) | 4 | [1][4] |

Structural Stability under Pressure

High-pressure studies reveal that the crystal structure of L-alanine undergoes phase transitions. High-pressure X-ray diffraction has shown transformations to a tetragonal structure at approximately 2-3 GPa and a subsequent transition to a monoclinic structure between 8 and 10 GPa.[1][5] However, other studies using neutron powder diffraction suggest that the structure remains in a compressed orthorhombic phase up to 9.87 GPa, with the apparent transition at 2 GPa being a result of a conformational change at the ammonium group rather than a true phase transition.[3]

Thermal Stability and Decomposition

The thermal behavior of L-alanine is a critical parameter for its application in drug development, as it dictates processing and storage conditions. Upon heating, L-alanine undergoes decomposition rather than melting.

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of L-alanine. The onset of thermal decomposition for L-alanine is reported to occur in the range of 225 °C to 310 °C.[6][7] Some studies indicate that the decomposition is characterized by sublimation, showing a sharp and almost complete weight loss.[7] The decomposition process involves the release of simple molecules like water and ammonia.[8]

Table 2: Thermal Decomposition Data for L-alanine

| Analytical Method | Onset Temperature (°C) | Peak Temperature (°C) | Key Observations | Reference |

| TGA | 225.96 | - | Sharp weight loss, indicative of sublimation. | [7] |

| TGA | ~310 | - | Corresponds well with literature for thermal decomposition. | [6] |

| DSC | 291.0 | 293.5 | Endothermic peak corresponding to decomposition. | [9] |

Factors Influencing Thermal Stability

The thermal stability of L-alanine can be influenced by factors such as the presence of impurities or its incorporation into co-crystals or formulations. For instance, L-alanine functionalized on metallic copper particles has been shown to impart excellent thermal stability, delaying the onset of temperature-induced aerial oxidation.[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and interpretation of stability studies.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of solid L-alanine.

Methodology:

-

Sample Preparation: A finely powdered sample of L-alanine is prepared. For high-pressure studies, the powdered sample is placed in a diamond-anvil cell with a pressure-transmitting medium (e.g., a methanol-ethanol-water mixture) and a ruby crystal for pressure calibration.[1]

-

Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used. For high-pressure studies, synchrotron radiation is often employed.[1]

-

Data Collection: The sample is scanned over a specific 2θ range to obtain the diffraction pattern. For high-pressure experiments, diffraction spectra are collected at various pressure points.

-

Data Analysis: The resulting diffraction peaks are indexed to determine the unit cell parameters and space group. The experimental pattern is compared with reference patterns from crystallographic databases for phase identification.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of L-alanine.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the L-alanine sample is placed in a TGA pan (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 2, 5, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.[7]

-

Data Collection: The instrument records the mass of the sample as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these transitions.

Methodology:

-

Sample Preparation: A small amount of the L-alanine sample is weighed and hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Conditions: The sample and a reference pan (usually empty) are heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]

-

Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks. For L-alanine, a sharp endothermic peak is typically observed, corresponding to its decomposition. The area under the peak is integrated to determine the enthalpy of the transition.[9]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in assessing the stability of L-alanine, the following diagrams are provided.

Caption: Experimental workflow for the structural and thermal stability analysis of L-alanine.

Caption: Structural transitions of L-alanine under varying pressure and temperature.

Conclusion

This technical guide has summarized the critical aspects of the structural and thermal stability of solid L-alanine. The orthorhombic crystalline form is stable under ambient conditions, with a robust network of hydrogen bonds defining its structure. Thermal analysis consistently shows that L-alanine decomposes at elevated temperatures, a crucial consideration for pharmaceutical processing and formulation. The provided experimental protocols offer a foundation for researchers to conduct further stability studies. The presented data and diagrams serve as a valuable resource for scientists and professionals in drug development, aiding in the formulation of stable and effective L-alanine-containing products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. [PDF] The crystal structure of l‐alanine | Semantic Scholar [semanticscholar.org]

- 3. The effect of pressure on the crystal structure of l-alanine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. n04.iphy.ac.cn [n04.iphy.ac.cn]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Solubilization of Membrane Proteins using N-Lauroyl-L-Alanine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Lauroyl-L-alanine is an anionic, amino acid-based surfactant gaining attention for its utility in biochemical applications. Structurally, it is an amphiphilic molecule composed of a hydrophobic 12-carbon lauroyl tail and a hydrophilic L-alanine headgroup. This composition allows it to effectively disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, thereby extracting them into an aqueous solution.[1] Unlike harsher ionic detergents such as SDS, N-lauroyl-L-alanine is considered a mild surfactant, making it particularly suitable for extracting sensitive proteins or protein complexes where maintaining native conformation and functional integrity is paramount.[1] The successful solubilization of membrane proteins is a critical first step for a wide range of downstream applications, including structural biology, functional assays, and drug screening, as over 60% of current therapeutic molecules target membrane proteins.

Physicochemical Properties

A detergent's physicochemical properties are critical for designing an effective protein extraction protocol.[1] While N-Lauroyl-L-alanine is a promising tool, its Critical Micelle Concentration (CMC), the minimum concentration at which detergent molecules aggregate to form micelles, is not widely reported in the literature. For reference, a structurally similar surfactant, N-Lauroylglycine, has a CMC of approximately 12 mM in water at 25°C.[1] This value can serve as a useful starting point for optimization.

Table 1: Physicochemical Properties of N-Lauroyl-L-Alanine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₉NO₃ | [2] |

| Molecular Weight | 271.40 g/mol | [2] |

| Class | Anionic Amino Acid Surfactant | [1] |

| Appearance | Solid / Powder |

| Critical Micelle Concentration (CMC) | Not determined. (Analog N-Lauroylglycine is ~12 mM) |[1] |

Principle of Solubilization

The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step. Detergents like N-lauroyl-L-alanine facilitate this process by partitioning into the cell membrane, disrupting the lipid-lipid and lipid-protein interactions. As the detergent concentration increases above its CMC, the lipid bilayer disintegrates, and membrane proteins are encapsulated within detergent micelles, forming protein-detergent complexes that are soluble in aqueous buffers. A successful solubilization protocol yields a high amount of stable, active protein.

Caption: General mechanism of membrane protein extraction from a lipid bilayer.

Experimental Protocols

This protocol provides a general framework for the solubilization of integral membrane proteins using N-Lauroyl-L-Alanine. It is adapted from established methods for similar amino acid-based surfactants and should be optimized for each specific protein of interest.[1]

General Workflow

The overall process involves isolating the cell membranes, solubilizing the membranes with N-Lauroyl-L-Alanine to extract the target protein, and clarifying the extract to remove insoluble debris before downstream applications.

Caption: A generalized workflow for the extraction of membrane proteins.

Detailed Solubilization Protocol

Materials:

-

Isolated membrane pellet (from ~1x10⁸ cells or equivalent)

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA

-

Protease Inhibitor Cocktail (add fresh)

-

N-Lauroyl-L-Alanine Stock Solution: 10% (w/v) in deionized water (~368 mM)

Procedure:

-

Prepare Membranes: Begin with a high-quality membrane pellet prepared from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically performed at 100,000 x g for 60 minutes at 4°C.[1]

-

Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer. Determine the total protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

-

Adjust Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final total protein concentration of 2-5 mg/mL.[1]

-

Add Detergent: Add the 10% N-Lauroyl-L-Alanine stock solution to the membrane suspension to a final concentration between 0.5% and 2.0% (w/v) . A starting concentration of 1.0% (~37 mM) is recommended. The final detergent-to-protein mass ratio should be at least 4:1.[1]

-

Solubilize: Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation.

-

Clarify Extract: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.[1]

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications like affinity purification or functional analysis.

Optimization and Troubleshooting

The optimal conditions for solubilization are protein-dependent and must be determined empirically. Key parameters for optimization are listed below.

Table 2: Parameters for Optimization

| Parameter | Starting Range | Rationale |

|---|---|---|

| Detergent Concentration | 0.5% - 2.0% (w/v) | Must be sufficiently above the CMC to form micelles and solubilize the protein, but excessive detergent can lead to denaturation. |

| Detergent:Protein Ratio | 4:1 - 10:1 (w/w) | A sufficient excess of detergent is needed to effectively coat the protein's hydrophobic surfaces and maintain solubility. |

| Temperature | 4°C - 25°C | Lower temperatures (4°C) generally enhance protein stability, but some proteins may require higher temperatures for efficient extraction. |

| Incubation Time | 30 min - 4 hours | Balances extraction efficiency with potential protein degradation or denaturation over time. |

| Buffer pH | 6.5 - 8.5 | Protein stability and solubility are highly dependent on pH. |

| Ionic Strength (NaCl) | 50 mM - 500 mM | Salt concentration can influence protein-protein interactions and aggregation. |

Table 3: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low Solubilization Yield | - Insufficient detergent concentration.- Inadequate detergent:protein ratio.- Suboptimal buffer conditions (pH, salt). | - Increase N-Lauroyl-L-Alanine concentration (e.g., up to 2.0%).- Ensure detergent:protein mass ratio is at least 4:1.- Screen a range of pH and NaCl concentrations. |

| Protein Aggregation | - Detergent concentration is too low.- Inappropriate buffer pH or ionic strength. | - Ensure final detergent concentration remains well above the CMC in all subsequent steps.- Optimize buffer composition as described in Table 2. |

| Loss of Protein Function | - Protein denaturation by the detergent.- Proteolytic degradation. | - Decrease N-Lauroyl-L-Alanine concentration.- Ensure fresh, effective protease inhibitors are always present.- Minimize incubation time and maintain low temperature (4°C). |

Applications in Drug Development

Membrane proteins, including G-protein-coupled receptors (GPCRs), ion channels, and transporters, are the targets for a majority of modern pharmaceuticals. The study of these proteins is often hampered by the difficulty in extracting them from the membrane while preserving their structure and function. Mild, amino acid-based surfactants like N-Lauroyl-L-Alanine are valuable tools in this context. By enabling the gentle extraction and stabilization of these critical drug targets, they facilitate:

-

Structural Studies: Providing stable protein-detergent complexes for techniques like cryo-electron microscopy (CryoEM) and X-ray crystallography.

-

Functional Assays: Allowing for the characterization of protein activity (e.g., ligand binding, transport kinetics) in a soluble, functional state.

-

High-Throughput Screening: Enabling the development of robust screening platforms to identify novel drug candidates.

The use of effective and mild solubilization agents is therefore a foundational step in the pipeline of discovery for new and improved therapeutics targeting membrane proteins.

References

Application Notes: Using Lauroyl Alanine in Mammalian Cell Lysis for Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium Lauroyl Alaninate is an amino acid-based, anionic surfactant known for its mild properties and biocompatibility. While not a conventional detergent for cell lysis in Western blot protocols—which typically rely on harsher detergents like SDS or non-ionic detergents like Triton X-100 and NP-40—lauroyl alanine presents a potential alternative for specific applications.[1][2][3] Its gentle action may be advantageous when preserving protein-protein interactions or when working with sensitive protein complexes that would be disrupted by stronger detergents.[4][5][6][7] These notes provide a comprehensive guide and starting protocols for utilizing this compound for mammalian cell lysis for downstream Western blot analysis.

Principle of Action